

SC 51089 free base off-target effects investigation

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Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B10767196

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SC-51089 Free Base Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SC-51089 free base. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SC-51089?

A1: The primary target of SC-51089 is the human prostaglandin E2 (PGE2) receptor subtype 1 (EP1), for which it acts as a selective antagonist.

Q2: What are the known off-target interactions of SC-51089?

A2: SC-51089 has been profiled against a panel of human prostanoid receptors. While it is most potent for the EP1 receptor, it exhibits measurable affinity for other prostanoid receptors at higher concentrations, including the thromboxane A2 (TP) receptor, the prostaglandin E2 receptor subtype 3 (EP3), and the prostaglandin F (FP) receptor.[1][2][3][4] It is largely inactive at EP2, EP4, DP, and IP receptors.[2][4]

Q3: I am observing effects in my experiment that are inconsistent with EP1 receptor antagonism. What could be the cause?



A3: There are several possibilities:

- Off-target effects: At the concentrations used in your experiment, SC-51089 may be
 interacting with other prostanoid receptors such as TP, EP3, or FP.[1][2][3][4] Review the
 selectivity data to assess if the concentrations you are using are high enough to engage
 these off-targets.
- Non-specific effects: Like any small molecule, SC-51089 could have off-target effects on proteins outside of the prostanoid receptor family, especially at high concentrations. For example, inhibition of glioma cell growth by SC-51089 has been observed to be independent of PHS-2 expression, suggesting a potential mechanism that is not directly linked to the canonical PGE2/EP1 pathway.[5]
- Experimental artifacts: Issues such as compound solubility, stability in your assay medium, or unexpected interactions with other components of your experimental system could lead to misleading results.

Q4: How should I prepare SC-51089 for in vitro and in vivo experiments?

A4: SC-51089 is sparingly soluble in aqueous buffers. For in vitro assays, it is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] A stock solution in DMSO can be prepared at approximately 20 mg/mL.[1][6] For aqueous solutions, a common method is to first dissolve SC-51089 in ethanol and then dilute with the aqueous buffer of choice.[1] For in vivo studies, various formulations can be prepared, often involving co-solvents like PEG300, Tween 80, or corn oil, depending on the route of administration.[7]

Data Presentation

Table 1: Selectivity Profile of SC-51089 Against Human Prostanoid Receptors



Receptor Target	Кі (μΜ)	Reference
EP1	1.3	[1][2][3]
TP	11.2	[1][2][3]
EP3	17.5	[1][2][3]
FP	61.1	[1][2][3]
EP2	> 100	[2][4]
EP4	> 100	[2][4]
DP	> 100	[2]
IP	> 100	[4]

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptor Selectivity

This protocol is a summarized methodology based on the work of Abramovitz et al., 2000.[8]

- Cell Culture and Membrane Preparation:
 - Human embryonic kidney (HEK) 293(EBNA) cells are stably transfected to individually express one of the eight human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).
 - Cells are cultured to confluency and harvested.
 - Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.
- Radioligand Binding Assay:
 - Membrane preparations for each receptor are incubated with a specific radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the test compound (SC-51089).



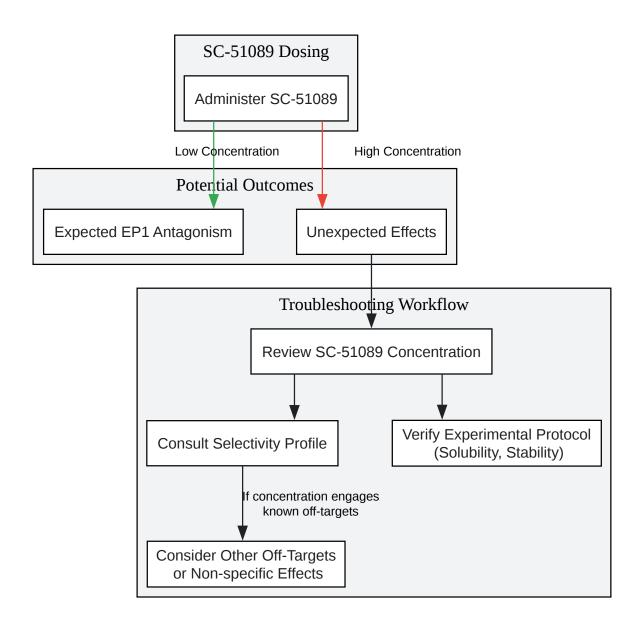
- The reaction is carried out in a binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the respective receptor.

Data Analysis:

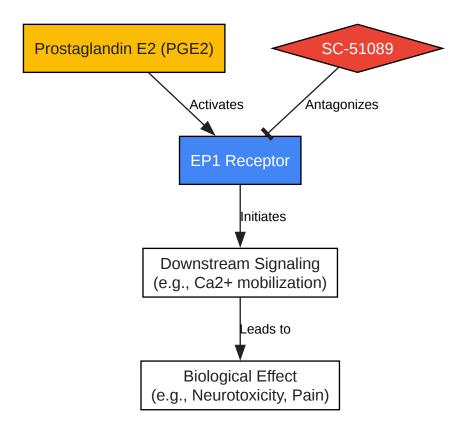
- The reactions are terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
- The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization









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